molecular formula C10H7NNa2O6S2 B8518557 4-Aminonaphthalene-2,7-disulphonic acid, sodium salt CAS No. 83929-51-5

4-Aminonaphthalene-2,7-disulphonic acid, sodium salt

Cat. No. B8518557
CAS RN: 83929-51-5
M. Wt: 347.3 g/mol
InChI Key: WPAOXJCUDUIWQR-UHFFFAOYSA-L
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Description

4-Aminonaphthalene-2,7-disulphonic acid, sodium salt is a useful research compound. Its molecular formula is C10H7NNa2O6S2 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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properties

CAS RN

83929-51-5

Product Name

4-Aminonaphthalene-2,7-disulphonic acid, sodium salt

Molecular Formula

C10H7NNa2O6S2

Molecular Weight

347.3 g/mol

IUPAC Name

disodium;4-aminonaphthalene-2,7-disulfonate

InChI

InChI=1S/C10H9NO6S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

WPAOXJCUDUIWQR-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 151.7 g portion of 1-amino-3,6-naphthalenedisulfonic acid is added with stirring to 200 ml of water containing 44 g of sodium hydroxide. This solution is treated with activated charcoal and filtered. To the filtrate is added ethyl alcohol with the formation of a precipitate which is allowed to stand. The solid is collected by filtration and set aside. More ethyl alcohol is added to the filtrate with the formation of additional product. This product is collected after standing and is combined with the material previously set aside. The combined product is dissolved in water, treated with activated charcoal and is recrystallized from ethyl alcohol. The product is collected by filtration, washed with absolute ethyl alcohol and is dried to give 1-amino-3,6-naphthalenedisulfonic acid disodium salt.
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Synthesis routes and methods II

Procedure details

Approximately 76 g. of 1-amino-3,6-naphthalenedisulfonic acid is added to a solution of 22 g of sodium hydroxide in 100 ml of water. This solution is treated with charcoal filtered through diatomaceous earth and washed with sufficient water to bring the combined filtrate and washings to 200 ml. The filtrate is diluted to 1000 ml with ethanol and after standing the resulting solid is filtered and washed with absolute ethanol and twice with ether. The product is dried overnight giving 1-amino-3,6-naphthalenedisulfonic acid disodium salt.
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